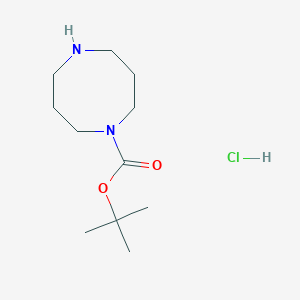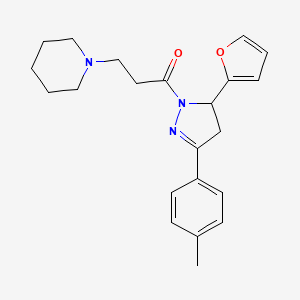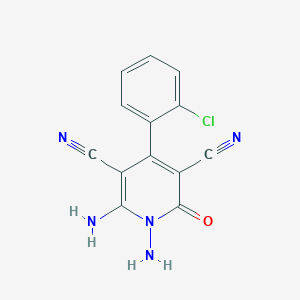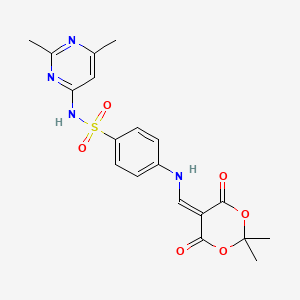
1-Benzyl-3,3-difluoro-1,5-diazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3,3-difluoro-1,5-diazocane is a chemical compound with the CAS Number: 2219407-33-5 . It has a molecular weight of 240.3 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C13H18F2N2/c14-13(15)10-16-7-4-8-17(11-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-11H2 .Wissenschaftliche Forschungsanwendungen
New Coordination Polymers
Research on coordination polymers involving bidentate Schiff-base ligands, such as those generated from reactions with cadmium and cobalt nitrate hydrates, showcases the potential for creating novel materials with unique properties. These compounds are characterized for their structural features and possible applications in materials science, highlighting the versatility of diazocane derivatives in forming complex structures (Dong, Smith, & zur Loye, 2000).
Ultrafast Photolysis Studies
Ultrafast photolysis of diazofluorene compounds, related to the diazocane structure, reveals insights into the excited states of these compounds. This research could indicate the potential for diazocane derivatives in photochemical applications or as intermediates in photolysis reactions (Wang, Kubicki, Hilinski, Mecklenburg, Gustafson, & Platz, 2007).
Synthesis and Structural Analysis
The synthesis and solution structure analysis of 1H-Benzo-1,5-diazepine derivatives, which share a core structure with diazocanes, offer insights into the chemical behavior and potential applications of these compounds in developing new materials or as intermediates in organic synthesis (Desens, Winterberg, Michalik, & Langer, 2016).
Fluorescent Dye Development
Research on BODIPY dyes, particularly those with diazaborolidine structures, indicates the potential for developing fluorescent materials. These compounds demonstrate how structural modifications can enhance fluorescence characteristics, suggesting possible applications of diazocane derivatives in creating fluorescent probes or materials (Chen, Burghart, Derecskei-Kovacs, & Burgess, 2000).
Coordination Chemistry and Metal Ion Complexes
The study on fluorocarbons and their complexes with Group I and II metal ions explores the coordination chemistry potential of fluorinated compounds. This research may indicate applications for diazocane derivatives in developing new coordination compounds with unique properties (Plenio, Hermann, & Diodone, 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzyl-3,3-difluoro-1,5-diazocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-13(15)10-16-7-4-8-17(11-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWNXZFRTILXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN(C1)CC2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride](/img/structure/B2645037.png)
![4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645041.png)
![3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2645042.png)




![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2645053.png)
![(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645058.png)
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2645060.png)